

Brequinar mechanism of action DHODH inhibition

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Compound Focus: Brequinar

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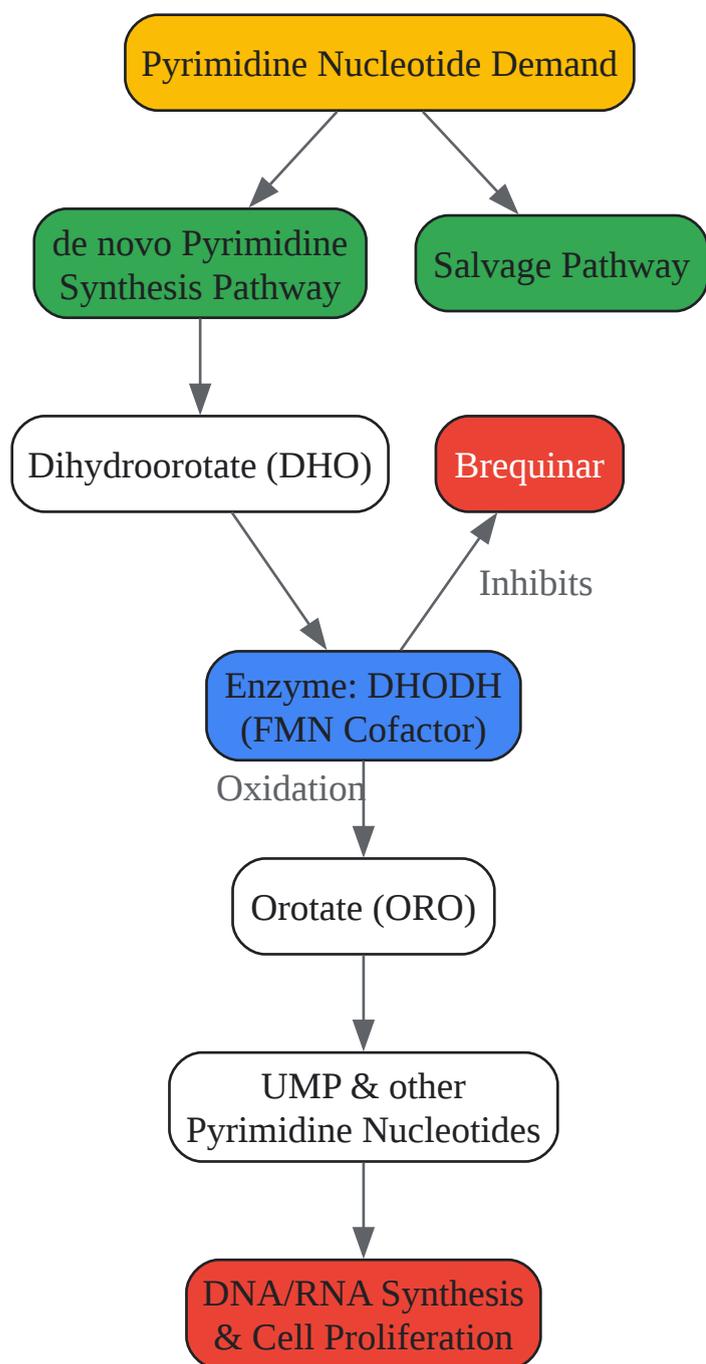
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Biochemical Mechanism of Action

Brequinar exerts its effects by specifically inhibiting DHODH, a flavin-containing enzyme located on the outer side of the inner mitochondrial membrane [1] [2] [3].

- **Target Enzyme and Pathway:** DHODH catalyzes the fourth, rate-limiting step in the *de novo* biosynthesis of uridine monophosphate (UMP): the oxidation of dihydroorotate (DHO) to orotate [1] [2]. This is the only redox reaction in the pathway and is crucial for producing pyrimidine nucleotides, which are essential building blocks for DNA and RNA [4] [3].
- **Inhibition Site:** **Brequinar** is a competitive inhibitor that binds to the ubiquinone-binding site within a hydrophobic tunnel in the N-terminal domain of DHODH [1]. This binding prevents the enzyme from regenerating its flavin mononucleotide (FMN) cofactor, halting the entire *de novo* pyrimidine synthesis pathway [1] [5].
- **Cellular Consequences:** Inhibition of DHODH by **brequinar** leads to a rapid depletion of the intracellular pool of pyrimidine nucleotides [4] [6]. This starvation primarily affects rapidly dividing cells, such as activated lymphocytes and cancer cells, which rely heavily on *de novo* synthesis over salvage pathways to meet their high metabolic demands [1] [4]. The result is an arrest in the S-phase of the cell cycle, inhibition of proliferation, and ultimately, the induction of differentiation or apoptosis [7] [5].

The following diagram illustrates the targeted pathway and the consequences of its inhibition.



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Brequinar inhibits DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.

Structural Biology of Inhibition

The structural basis for **brequinar**'s high potency and specificity has been elucidated through X-ray crystallography.

- **Binding Domain:** **Brequinar** binds to a distinct hydrophobic tunnel formed by the N-terminal domain of class 2 DHODH enzymes, which is separate from the catalytic ($\alpha\beta$)₈ barrel where the FMN cofactor and DHO substrate bind [1].
- **Key Residues:** The inhibitor is stabilized within this tunnel through extensive hydrophobic interactions with residues such as Leu42, Met43, Leu46, Leu58, Phe62, and Leu68 [5]. The carboxylic acid group of **brequinar** is critical, often forming interactions with key residues like Arg136 and Tyr356, which are involved in coordinating the quinone substrate [1].
- **Conformational Change:** Binding of inhibitors like **brequinar** can induce significant conformational changes in the N-terminal domain, such as a 12 Å movement of the first α -helix, which further stabilizes the inhibitor and blocks access to the quinone substrate [1].

Quantitative Profiling and Comparison

The table below summarizes key quantitative data for **brequinar** and other relevant DHODH inhibitors.

Inhibitor	Primary Use	DHODH Inhibition (IC ₅₀)	Clinical Status in Cancer	Key Limitations
Brequinar	Anticancer, Immunosuppressant	~1.2 - 10 nM [5] [6]	Failed in solid tumor trials; investigated in AML [7] [4]	Narrow therapeutic index, myelosuppression, mucositis [8] [4]
Leflunomide	Rheumatoid Arthritis	~ 100 - 500 nM (via metabolite Teriflunomide) [7]	Not approved for cancer	Lower potency, risk of liver failure [9]
Teriflunomide	Multiple Sclerosis	~100 - 500 nM [7] [9]	Not approved for cancer	Lower potency, risk of liver failure [9]
BAY 2402234	Investigational for AML	1.2 nM [5]	Phase I/II clinical trials	Newer compound, long-term efficacy and safety under investigation [5]

Synergistic Combinations and Clinical Strategies

Research has focused on overcoming **brequinar**'s limitations, primarily through rational combination therapies.

- **Synergy with Nucleoside Transport Inhibitors:** A key finding is that **brequinar**'s efficacy is significantly enhanced when combined with inhibitors of the equilibrative nucleoside transporter (ENT), such as **dipyridamole** [7]. This combination simultaneously blocks the *de novo* synthesis and the salvage pathway, preventing cancer cells from bypassing pyrimidine starvation by importing extracellular nucleosides. This synergy is cytotoxic, unlike the cytostatic effect of **brequinar** alone [7].
- **Overcoming Tumor Uridine Dependence:** The failure of **brequinar** in solid tumor trials is partly attributed to high plasma uridine levels and rebound after dosing, which allows salvage pathways to compensate [7] [4]. Continuous inhibition or ENT combination strategies are designed to counteract this [7].
- **Induction of Differentiation in AML:** Unlike traditional cytotoxic agents, **brequinar** and the novel inhibitor BAY 2402234 can induce differentiation in AML cells, releasing their maturation block. This represents a promising non-cytotoxic therapeutic approach [5].
- **Interaction with Immune Checkpoints:** Recent studies suggest **brequinar** can downregulate PD-L1 protein expression in cancer cells. Molecular docking analyses indicate that **brequinar** analogs, particularly those with modified acid groups or conjugated to mitochondria-targeting units, can directly interact with and stabilize PD-L1 dimers, potentially enhancing antitumor immunity [6].

Future Directions and Novel Inhibitors

The exploration of DHODH as a target continues to evolve, learning from **brequinar**'s profile.

- **Drug Repurposing and Novel Inhibitors:** Computational drug repurposing efforts have identified candidates like **ritonavir** and **Aliskiren** as potential DHODH inhibitors, suggesting new therapeutic avenues [9]. Novel chemotypes, such as **NK-A 17E-233I**, are being discovered that act as competitive inhibitors with respect to the substrate DHO, potentially offering a different binding mode and safety profile compared to **brequinar** [3].
- **Beyond Proliferation:** Research now links DHODH inhibition to other processes like cellular differentiation, ferroptosis, and immune modulation, expanding its potential applications beyond anti-proliferative therapy [9] [5] [6].
- **Experimental Workflow:** The modern approach to discovering and validating DHODH inhibitors integrates computational and experimental methods, as shown in the following workflow.



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A standard workflow for identifying and validating novel DHODH inhibitors.

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